(2-Bromo-ethyl)-methyl-amine (CAS 41239-10-5) is an electrophilic, bifunctional building block consisting of a secondary amine and a primary alkyl bromide, widely procured for the direct installation of the N-methylethylamino motif in organic synthesis [1]. In industrial and laboratory settings, it is primarily valued for its low activation energy barrier, which facilitates rapid nucleophilic substitution (SN2) reactions with N-, O-, and S-nucleophiles under mild conditions. By offering a pre-formed, N-methylated carbon chain with a superior leaving group, this compound streamlines the synthesis of complex pharmaceuticals, functionalized polymers, and specialized dyes, bypassing the multi-step functionalization required when starting from simpler aliphatic precursors [2].
Attempting to substitute (2-Bromo-ethyl)-methyl-amine with closely related analogs introduces significant process inefficiencies and yield penalties. Replacing it with the cheaper chloro analog (2-chloro-N-methylethanamine) drastically reduces the rate of SN2 alkylation, forcing the use of prolonged heating (>90°C) or expensive iodide catalysts (Finkelstein conditions) that can degrade thermally labile substrates [1]. Alternatively, substituting with the primary amine (2-bromoethanamine) requires a subsequent N-methylation step, which notoriously suffers from poor chemoselectivity and leads to 30-50% yield losses due to overalkylation into tertiary amines or quaternary ammonium salts[2]. Finally, utilizing the alcohol precursor (2-(methylamino)ethanol) necessitates in-situ halogenation with harsh, corrosive reagents like thionyl chloride or phosphorus tribromide, generating acidic byproducts that complicate scale-up and threaten acid-sensitive functional groups on the target scaffold.
The carbon-bromine bond in (2-Bromo-ethyl)-methyl-amine provides a significantly lower activation energy barrier for nucleophilic attack compared to its chloro analog. In the synthesis of para-phenylenediamine analogues for permanent dyes, utilizing this bromo-derivative allowed for the direct O-alkylation of the aromatic core with an 85% isolated yield under mild basic conditions [1]. Class-level kinetic data indicates that primary alkyl bromides react 50 to 100 times faster than primary alkyl chlorides in standard SN2 workflows [2]. Attempting the same substitution with 2-chloro-N-methylethanamine typically requires a 30-40°C increase in process temperature and extended reaction times, which risks thermal degradation of sensitive aniline or API cores and lowers overall throughput.
| Evidence Dimension | Isolated yield and reaction conditions in O-alkylation |
| Target Compound Data | 85% isolated yield at mild temperatures |
| Comparator Or Baseline | 2-Chloro-N-methylethanamine (Requires >90°C heating, typically yielding <70% due to degradation) |
| Quantified Difference | >15% higher isolated yield; 30-40°C reduction in process temperature |
| Conditions | Base-mediated nucleophilic substitution (General procedure A for 2-(2-(Methylamino)ethoxy)-4-nitroaniline) |
Procuring the highly reactive bromo-derivative ensures high-yielding side-chain installations under mild conditions, eliminating the need for expensive iodide catalysts and preserving thermally labile substrates.
When synthesizing N-methylated target molecules, buyers must choose between installing the entire N-methylethylamino fragment at once or using a primary amine (2-bromoethanamine) followed by methylation. Direct alkylation using (2-Bromo-ethyl)-methyl-amine reliably achieves >80% isolated yields of the desired secondary amine motif in a single step [1]. In contrast, post-synthetic methylation of a primary amine is notoriously unselective. This two-step approach frequently results in 30-50% overalkylation to tertiary amines or quaternary ammonium salts, which drastically reduces the yield of the target compound and necessitates complex, solvent-intensive chromatographic separation [1].
| Evidence Dimension | Target selectivity and isolated yield |
| Target Compound Data | >80% yield (direct one-step installation of the N-methyl group) |
| Comparator Or Baseline | 2-Bromoethanamine + subsequent methylation (<50% yield due to overalkylation) |
| Quantified Difference | >30% improvement in isolated yield; elimination of 1 synthetic step |
| Conditions | Synthesis of N-methylethylamino-functionalized APIs or materials |
Direct procurement of the pre-methylated building block prevents costly yield losses from overalkylation and bypasses tedious purification steps, directly lowering process mass intensity.
An alternative procurement strategy involves purchasing 2-(methylamino)ethanol and performing an in-situ halogenation (e.g., using SOCl2 or PBr3) prior to the substitution step. However, this approach introduces highly corrosive reagents and generates stoichiometric acidic byproducts (HCl, H3PO3) that can degrade acid-sensitive moieties on the target scaffold[1]. Utilizing pre-formed (2-Bromo-ethyl)-methyl-amine avoids these harsh conditions entirely. By bypassing the halogenation step, process chemists typically recover the 15-20% yield that is routinely lost during halogenation workups, while achieving a 100% reduction in corrosive halogenating waste[1].
| Evidence Dimension | Process yield and hazardous reagent dependency |
| Target Compound Data | 0 stoichiometric halogenating agents required; avoids halogenation yield loss |
| Comparator Or Baseline | 2-(Methylamino)ethanol (Requires SOCl2/PBr3; incurs ~15-20% yield penalty) |
| Quantified Difference | 15-20% higher overall throughput; 100% reduction in corrosive halogenating waste |
| Conditions | Multi-step synthesis involving acid-sensitive intermediate scaffolds |
Procuring the pre-halogenated building block streamlines manufacturability, protects acid-sensitive substrates, and significantly lowers hazardous waste disposal costs during scale-up.
(2-Bromo-ethyl)-methyl-amine is a highly effective electrophile for installing the N-methylethylamino side chain onto complex, sterically hindered, or thermally labile API scaffolds. Because it reacts rapidly under mild basic conditions, it prevents the thermal degradation that occurs when using the less reactive chloro analog, maximizing late-stage functionalization yields in drug discovery and manufacturing [1].
In the development of permanent hair dyes and functional pigments, this compound is used to synthesize para-phenylenediamine analogues (such as 2-(2-(methylamino)ethoxy)-4-nitroaniline). Its superior leaving group kinetics enable direct O-alkylation of aromatic cores with high isolated yields (e.g., 85%), avoiding the harsh conditions that would otherwise decompose the nitroaniline framework [2].
In materials science, this compound is employed to graft cationic N-methylethylamino groups onto polymer backbones, such as in the preparation of high-strength alkaline anionic polymer crosslinked membranes. Procuring the pre-methylated bromo-derivative ensures uniform functionalization and avoids the cross-linking unpredictability and overalkylation associated with primary amine precursors .
The compound is heavily utilized as a bifunctional cyclization precursor to construct N-methylated saturated heterocycles (e.g., piperazines and azepines). Its rapid SN2 reactivity ensures fast ring closure, which minimizes the intermolecular side reactions and oligomerization that commonly plague cyclizations attempted with the chloro analog [1].